Ac-RYYRIK-NH2 -

Ac-RYYRIK-NH2

Catalog Number: EVT-242102
CAS Number:
Molecular Formula: C44H70N14O9
Molecular Weight: 939.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ac-RYYRIK-NH2, chemically described as acetyl-arginine-tyrosine-tyrosine-arginine-isoleucine-lysine-amide, is a synthetic hexapeptide amide identified from a combinatorial library of acetylated hexapeptide amides. [] It serves as a significant research tool due to its affinity for the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the ORL1 receptor. [, , , , ] This receptor is implicated in various physiological processes, including pain modulation, learning, and cardiovascular regulation. [, , , , , ] Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as a partial agonist or antagonist depending on the specific cellular context and assay. [, , , , ]

Future Directions
  • Optimizing Pharmacological Properties: Further structural modifications of Ac-RYYRIK-NH2 are needed to develop analogs with improved pharmacological properties, such as enhanced potency, selectivity, and a more favorable agonist/antagonist profile. []

Nociceptin/Orphanin FQ (N/OFQ)

  • Compound Description: Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that acts as the natural ligand for the NOP (nociceptin/orphanin FQ peptide) receptor. [] It elicits a variety of physiological effects, including spinal analgesia, inhibition of locomotor activity, anxiolytic-like effects, and antagonism of opioid-induced effects. [] N/OFQ exhibits complex pharmacology, inducing analgesia at higher doses while producing hyperalgesia or antiopioid analgesic effects at lower doses. []
  • Relevance: N/OFQ is highly relevant to Ac-RYYRIK-NH2 as the latter was developed from a combinatorial library to interact with the NOP receptor, for which N/OFQ is the natural ligand. [, ] While N/OFQ is a full agonist at NOP receptors, Ac-RYYRIK-NH2 acts as a partial agonist or antagonist in various assays, demonstrating a distinct pharmacological profile. [, ]

Ac-RYYRWK-NH2

  • Compound Description: Ac-RYYRWK-NH2 is a hexapeptide structurally similar to Ac-RYYRIK-NH2, differing only in the substitution of isoleucine (I) with tryptophan (W). [] It acts as a partial agonist at NOP receptors, displaying lower efficacy compared to N/OFQ. [, ] For instance, in Chinese hamster ovary (CHO) cells expressing human NOP receptors, Ac-RYYRWK-NH2 demonstrates approximately half the efficacy of N/OFQ in stimulating [35S]GTPγS binding. []
  • Relevance: Ac-RYYRWK-NH2 is closely related to Ac-RYYRIK-NH2, sharing a common hexapeptide backbone and exhibiting similar partial agonist activity at NOP receptors. [, ] Both compounds are valuable tools for investigating the structure-activity relationships of NOP receptor ligands and exploring potential therapeutic applications.

[Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)NH2 (F/GNC13)

  • Compound Description: [Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)NH2 (F/GNC13) is a synthetic analog of N/OFQ modified at the second position. [] Similar to Ac-RYYRIK-NH2 and Ac-RYYRWK-NH2, it exhibits partial agonist activity at NOP receptors, albeit with generally lower efficacy compared to the other two hexapeptides. []
  • Relevance: F/GNC13 is relevant to Ac-RYYRIK-NH2 as both compounds are synthetic NOP receptor ligands with partial agonist activities. [] They exemplify the diverse pharmacological profiles that can be achieved through structural modifications of N/OFQ or smaller peptides targeting the NOP receptor.

Dermorphin

  • Compound Description: Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a naturally occurring heptapeptide with potent opioid activity, primarily targeting μ-opioid receptors. []
  • Compound Description: YRFB (Tyr-D-Arg-Phe-bAla-NH2) is a tetrapeptide known to possess affinity for μ-opioid receptors. [] Similar to dermorphin, it does not directly interact with NOP receptors.
  • Relevance: YRFB is relevant to Ac-RYYRIK-NH2 as it was also utilized as a pharmacophore in the design of chimeric peptides. [] By linking YRFB to Ac-RYYRIK-NH2, researchers aimed to develop bifunctional ligands targeting both μ-opioid and NOP receptors, potentially offering enhanced analgesic properties.

Ac-RYYRIK-ol

  • Compound Description: Ac-RYYRIK-ol is a derivative of Ac-RYYRIK-NH2 where the C-terminal amide group (-NH2) has been replaced with an alcohol group (-ol). [] This modification resulted in a high-affinity, selective, and potent NOP ligand with partial agonist properties. []
  • Relevance: Ac-RYYRIK-ol is highly relevant to Ac-RYYRIK-NH2 as it highlights the importance of the C-terminal region for NOP receptor binding and activity. [] This modification provided valuable insights into the structure-activity relationships of Ac-RYYRIK-NH2 and led to the development of a more potent NOP ligand.

N-terminally Modified Analogs of Ac-RYYRIK-NH2

  • Compound Description: Several analogs of Ac-RYYRIK-NH2 with modifications at the N-terminal acetyl group were synthesized and tested. These modifications included replacing the acetyl group with other acyl groups like ClAc, pivaloyl, formyl, benzoyl, and mesyl. []
  • Relevance: These N-terminally modified analogs are structurally related to Ac-RYYRIK-NH2 and were crucial for understanding the role of the N-terminal acetyl group in receptor binding and activation. [] The study demonstrated that the acetyl group is essential for high-affinity binding and potent agonist activity at the NOP receptor.

H-YGGFGGGRYYRIKNH2 (BA55)

  • Compound Description: BA55 is a chimeric peptide designed to target both opioid and NOP receptors. It combines the YGGF sequence, a key motif in opioid peptides, with the Ac-RYYRIK-NH2 sequence, linked by a GGG tripeptide spacer. []
  • Relevance: BA55 is relevant to Ac-RYYRIK-NH2 as it demonstrates the feasibility of creating bifunctional ligands by combining different pharmacophores. [] This approach aims to develop compounds with improved analgesic properties by targeting multiple pain pathways simultaneously.

H-YGGFRYYRIK-NH2 (BA62)

  • Compound Description: BA62 is another chimeric peptide similar to BA55, but without the GGG spacer between the YGGF and RYYRIK-NH2 sequences. [] This difference in structure resulted in distinct pharmacological properties compared to BA55.
  • Relevance: BA62, like BA55, highlights the importance of spacer length and composition in designing chimeric peptides. [] The contrasting activities of BA55 and BA62 emphasize the need for careful optimization when combining different pharmacophores to achieve desired pharmacological profiles.

Ac-RYYRIKGGGYGGFL-OH (BA61)

  • Compound Description: BA61 is a chimeric peptide containing both the Ac-RYYRIK and YGGFL sequences, but in this case, the YGGFL opioid motif is located at the C-terminus. [] Despite this unconventional arrangement, BA61 displayed unexpected affinity for opioid receptors.
  • Relevance: BA61 underscores the complexity of designing chimeric peptides and the potential for unexpected binding interactions. [] The fact that BA61, with its "hidden" opioid motif, still exhibited opioid receptor affinity suggests that linear sequence analysis might not fully capture the structural determinants of receptor binding.
Source and Classification

Ac-RYYRIK-NH2 is synthesized through solid-phase peptide synthesis, a widely used method for producing peptides in research and pharmaceutical applications. The compound belongs to the class of neuropeptides and is specifically categorized under opioid peptides due to its interaction with opioid receptors, particularly the NOP receptor. Its sequence consists of an acetylated N-terminus and an amide C-terminus, enhancing its stability and biological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ac-RYYRIK-NH2 typically employs Solid-Phase Peptide Synthesis (SPPS), specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves several key steps:

  1. Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid support resin.
  2. Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).
  3. Coupling Reactions: The subsequent amino acids are coupled using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.
  4. Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
  5. Purification: The crude product undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity, typically ≥95%.

Technical Parameters

  • Temperature: Reactions are generally conducted at room temperature.
  • Solvent Systems: DMF and acetonitrile are commonly used as solvents during synthesis and purification.
  • Reaction Times: Each coupling reaction may take several hours depending on the specific conditions used.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of Ac-RYYRIK-NH2 can be analyzed based on its amino acid sequence:

  • Sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
  • Molecular Weight: Approximately 1000 Da
  • 3D Structure: The peptide adopts a conformation that allows for effective binding to the NOP receptor, influenced by its hydrophobic and hydrophilic regions.

Relevant Data

The structure can be modeled using computational methods to predict binding affinities and interactions with the NOP receptor, providing insights into its pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

Ac-RYYRIK-NH2 primarily participates in:

  • Peptide Bond Formation: Essential for its synthesis.
  • Binding Interactions: Engages in specific interactions with the NOP receptor, which can modulate nociceptin signaling pathways.

Common Reagents and Conditions

During synthesis:

  • Coupling Agents: HBTU and DIPEA are standard for facilitating peptide bond formation.
  • Cleavage Agents: TFA is employed for detaching the peptide from the resin.
Mechanism of Action

Ac-RYYRIK-NH2 functions as a partial agonist at the NOP receptor. Its mechanism involves:

  1. Receptor Binding: The peptide binds to specific sites on the NOP receptor, inhibiting nociceptin-induced signaling pathways.
  2. Signal Modulation: By inhibiting G protein activation, it reduces downstream signaling cascades associated with pain perception.

Relevant Data

Studies have shown that Ac-RYYRIK-NH2 can significantly inhibit nociceptin-stimulated GTP binding in rat brain preparations, demonstrating its potential therapeutic effects against chronic pain conditions.

Applications

Scientific Applications

Ac-RYYRIK-NH2 has diverse applications across various fields:

  1. Biochemical Research: Used as a model compound for studying peptide interactions with receptors.
  2. Pharmacological Studies: Investigated for its potential in treating conditions related to nociceptin dysregulation, such as chronic pain and anxiety disorders.
  3. Drug Development: Its properties make it a candidate for developing new peptide-based therapeutics targeting the NOP receptor.

Industry Applications

In addition to academic research, Ac-RYYRIK-NH2 is utilized in pharmaceutical development for creating diagnostic tools and therapeutic agents aimed at modulating pain perception and stress responses.

Molecular Characterization of Ac-RYYRIK-NH2

Structural Analysis and Sequence Design

Primary Sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂

Ac-RYYRIK-NH₂ is a synthetic hexapeptide with the linear sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂. Its primary structure features an acetylated N-terminus (Ac-) and a C-terminal amidation (-NH₂), both critical for receptor binding and metabolic stability. The sequence incorporates two tandem tyrosine (Tyr) residues, which contribute to aromatic stacking interactions with the nociceptin ORL1 receptor, alongside a pair of arginine (Arg) residues that facilitate electrostatic interactions with receptor anionic domains. The central isoleucine (Ile) residue enhances hydrophobic anchoring, while the C-terminal lysine (Lys) supports hydrogen bonding and solubility. This design is optimized for high-affinity engagement with the ORL1 receptor, as evidenced by its nanomolar binding affinity (Kd = 1.5 nM) [3] [7].

Table 1: Primary Sequence and Functional Roles of Ac-RYYRIK-NH₂

PositionResidueRole in Structure/Function
N-TerminusAc-Blocks degradation, enhances receptor affinity
1ArgElectrostatic interactions with ORL1
2TyrAromatic stacking with receptor hydrophobic pockets
3TyrAromatic stacking and hydrogen bonding
4ArgStabilizes binding via salt bridges
5IleHydrophobic receptor anchoring
6LysHydrogen bonding and solubility
C-Terminus-NH₂Prevents carboxypeptidase-mediated degradation

Post-Translational Modifications and Stability Considerations

While Ac-RYYRIK-NH₂ is synthetically produced, its design mimics endogenous post-translational modifications. The acetyl group (CH₃CO-) at the N-terminus is indispensable for ORL1 binding, as its removal reduces affinity by ~280-fold [7]. Stability studies reveal that the acetyl group and C-terminal amidation confer resistance to exopeptidases, extending the peptide’s half-life in vitro. Further modifications, such as replacing the acetyl group with a methylthioacetyl group (CH₃SCH₂CO-), significantly enhance binding affinity (Kd = 0.24 nM) and antagonist specificity by promoting hydrophobic interactions with aromatic residues in the ORL1 binding pocket [4] [7]. This modification also eliminates residual agonist activity, converting Ac-RYYRIK-NH₂ into a pure antagonist.

Table 2: Impact of N-Terminal Modifications on ORL1 Binding

ModificationBinding Affinity (Kd)Functional Activity
Acetyl (CH₃CO-)1.5 nMPartial agonist/antagonist
Isovarelyl ((CH₃)₂CHCH₂CO-)1.04 nMPure antagonist
Methylthioacetyl (CH₃SCH₂CO-)0.24 nMHigh-affinity antagonist

Synthetic Pathways and Purification Methods

Ac-RYYRIK-NH₂ is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [7]. The process involves:

  • Resin Activation: Fmoc-protected lysine preloaded on a Wang resin.
  • Iterative Deprotection/Coupling:
  • Fmoc removal with 20% piperidine in dimethylformamide.
  • Coupling of Fmoc-amino acids (Arg(Pbf), Ile, Tyr(tBu), Arg(Pbf), Tyr(tBu)) using HBTU (2-(1H-benzotriazole)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as activators.
  • N-Terminal Acetylation: Treatment with acetic anhydride after final Fmoc deprotection.
  • Cleavage and Side-Chain Deprotection: TFA (trifluoroacetic acid) cocktail (TFA/H₂O/triisopropylsilane, 95:2.5:2.5) for 2–4 hours.

Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient (0.1% TFA modifier). Final purity exceeds 95%, as verified by analytical HPLC and mass spectrometry (MW = 939.11 g/mol) [7] [8]. Typical yields range from 8–17%, with lower yields observed for analogs like methylthioacetyl-RYYRIK-NH₂ due to steric hindrance [7].

Table 3: Key Steps in Solid-Phase Synthesis of Ac-RYYRIK-NH₂

StepReagents/ConditionsPurpose
Resin LoadingFmoc-Lys-Wang resinAnchors C-terminus
Deprotection20% piperidine/DMFRemoves Fmoc group
CouplingFmoc-AA-OH, HBTU, HOBt, DIPEAAdds amino acid
AcetylationAcetic anhydride/DMFBlocks N-terminus
CleavageTFA/H₂O/TIS (95:2.5:2.5)Releases peptide, removes side-chain protectants
PurificationRP-HPLC (C18, 0–60% ACN)Isolates >95% pure peptide

Biophysical Properties: Molecular Weight, Solubility, and Stability

  • Molecular Weight: 939.11 g/mol (empirical formula C₄₄H₇₀N₁₄O₉) [3] [8].
  • Solubility: Freely soluble in aqueous buffers (e.g., phosphate-buffered saline) and polar organic solvents (dimethyl sulfoxide, dimethylformamide). The presence of charged residues (Arg, Lys) ensures solubility >10 mg/mL in physiological buffers [8].
  • Stability:
  • Thermal Stability: Maintains structural integrity at 4°C for ≥72 hours in solution.
  • Long-Term Storage: Lyophilized powder remains stable for >24 months at –20°C; solutions tolerate freeze-thaw cycles ≤3 times [8].
  • pH Sensitivity: Degrades rapidly under acidic conditions (pH < 3) due to acid-catalyzed hydrolysis, but is stable at neutral pH (7.0–7.4) [7].

The acetyl group and C-terminal amidation collectively reduce susceptibility to enzymatic degradation, as confirmed in rat brain membrane assays, where >80% of the peptide remained intact after 60 minutes of incubation [7].

Properties

Product Name

Ac-RYYRIK-NH2

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide

Molecular Formula

C44H70N14O9

Molecular Weight

939.1 g/mol

InChI

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

WBBBVZGQADABSU-RERZDIOCSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.